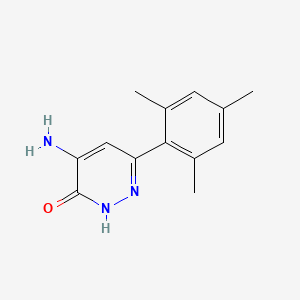

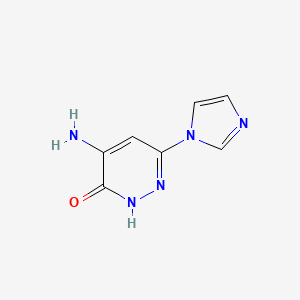

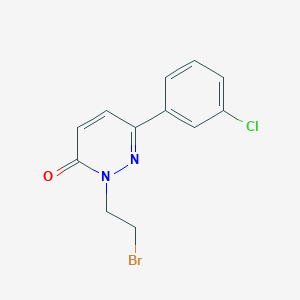

![molecular formula C8H17NO B1484652 反式-2-[(2-甲基丙基)氨基]环丁醇 CAS No. 1867662-74-5](/img/structure/B1484652.png)

反式-2-[(2-甲基丙基)氨基]环丁醇

描述

Trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol, also known as trans-2-MPA-CB, is a cyclic amino alcohol derived from the cyclobutanone ring. It is a structural isomer of trans-2-amino-cyclobutan-1-ol (trans-2-ACB), and is a member of the cyclobutane family of compounds. Trans-2-MPA-CB has been studied for its potential use in a variety of scientific and medical applications, including drug delivery, enzymatic catalysis, and as a substrate for enzymatic reactions.

科学研究应用

Organic Synthesis

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol: is a valuable building block in organic synthesis. Its unique structure, featuring a cyclobutane ring with an amino group and a hydroxyl moiety, allows for the exploration of new molecular designs. This compound can be used to synthesize complex molecules for pharmaceuticals, agrochemicals, and materials science .

Pharmaceutical Research

In pharmaceutical research, this compound’s molecular framework is utilized to develop new drug candidates. Its cyclobutane core can impart stability to the pharmacophore, potentially leading to drugs with improved efficacy and safety profiles .

Agrochemical Development

The agricultural sector can benefit from the chemical properties of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol . Researchers can use it to create novel agrochemicals that help protect crops from pests and diseases, while also being safe for the environment .

Material Science

Material scientists can explore the use of trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol in the development of new materials. Its structural properties may contribute to the creation of polymers with unique characteristics, such as increased resilience or biodegradability .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry. Its clear, colorless liquid form and precise molecular weight make it suitable for calibrating instruments or validating analytical methods .

Chemical Education

Due to its distinct molecular structure, trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol can be used as a teaching aid in chemical education. It provides a practical example of cyclobutane chemistry and stereochemistry for students .

Reference Standards

As a high-purity organic compound, it is used as a reference standard in pharmaceutical testing. This ensures accurate results in quality control and regulatory compliance .

Biomedical Research

Finally, in biomedical research, this compound could be investigated for its bioactivity. Its unique chemical properties might interact with biological systems in novel ways, leading to new insights into cellular processes or the development of diagnostic tools .

属性

IUPAC Name |

(1R,2R)-2-(2-methylpropylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)5-9-7-3-4-8(7)10/h6-10H,3-5H2,1-2H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYFOKBULXSUEI-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(2-Methylpropyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

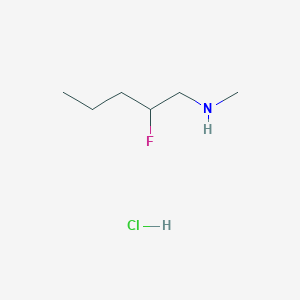

amine hydrochloride](/img/structure/B1484584.png)

amine hydrochloride](/img/structure/B1484592.png)